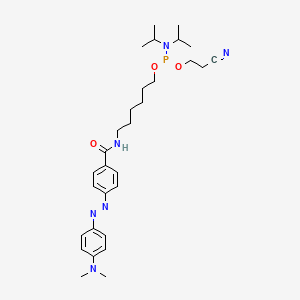5'-DABCYL CEP
CAS No.: 288631-58-3
Cat. No.: VC7928260
Molecular Formula: C30H45N6O3P
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 288631-58-3 |
|---|---|
| Molecular Formula | C30H45N6O3P |
| Molecular Weight | 568.7 g/mol |
| IUPAC Name | N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
| Standard InChI | InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37) |
| Standard InChI Key | RBMLVVGBOLZOAB-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N |
Introduction
Chemical Identity and Structural Characteristics
5'-DABCYL CEP is formally designated as a 2-cyanoethyl-N,N-diisopropylphosphoramidite derivative functionalized with the 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) group. Its molecular formula, C₃₀H₄₅N₆O₃P, reflects a hydrophobic aromatic core linked to a phosphoramidite moiety, which enables covalent attachment to the 5'-terminus of oligonucleotides during automated synthesis .
Table 1: Key Physicochemical Properties of 5'-DABCYL CEP
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 288631-58-3 | |
| Molecular Weight | 604.69 g/mol | |
| Absorption Maximum (λₘₐₓ) | 471 nm | |
| Quenching Range | 380–530 nm | |
| Solubility | Dichloromethane, Acetonitrile |
The absence of a dimethoxytrityl (DMT) protecting group distinguishes this phosphoramidite from standard nucleoside derivatives, simplifying its use in 5'-terminal modifications . The DABCYL chromophore’s extended π-conjugation system ensures efficient Förster resonance energy transfer (FRET) with fluorophores like fluorescein and JOE, achieving >95% quenching efficiency in hybridized probes .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Biosearch Technologies | ≥95% | 100 mg | 800–1,200 |
| Berry & Associates | ≥90% | 50 mg | 1,000–1,500 |
| Jiangsu Synthgene Biotech | ≥98% | 250 mg | 600–900 |
Suppliers emphasize strict cold-chain logistics (-20°C storage) to prevent phosphoramidite degradation. Batch-specific certificates of analysis (CoA) include HPLC purity profiles and ³¹P NMR verification .
As a dark quencher, 5'-DABCYL operates via FRET, absorbing energy from an excited fluorophore without emitting fluorescence. This property is exploited in three principal probe architectures:
Molecular Beacons
Hairpin-structured probes with 5'-DABCYL and 3'-fluorophore (e.g., FAM) exhibit fluorescence only upon hybridization to complementary targets. The stem-loop structure ensures proximity between DABCYL and the fluorophore in the unbound state, achieving background suppression >98% .
TaqMan Probes
In hydrolysis-based assays, 5'-DABCYL-labeled probes remain non-fluorescent until polymerase-mediated cleavage releases the fluorophore. This design reduces false positives in multiplex PCR systems .
Scorpion Primers
Self-priming probes with internal DABCYL modifications enable single-tube SNP genotyping, leveraging intramolecular quenching for enhanced specificity .
Performance Comparison with Alternative Quenchers
Table 3: Quencher Efficiency Metrics
| Quencher | λₘₐₓ (nm) | Effective Range (nm) | Cost (USD/nmol) |
|---|---|---|---|
| DABCYL | 471 | 380–530 | 0.45 |
| BHQ-1 | 534 | 480–580 | 0.75 |
| Iowa Black | 531 | 470–610 | 0.90 |
Emerging Applications and Future Directions
Recent advancements leverage 5'-DABCYL in CRISPR-based diagnostics, where it quenches fluorescent reporters until target-activated Cas12a cleavage. Additionally, its hydrophobicity aids in microfluidic purification of aptamers, reducing synthesis costs by 30% compared to BHQ-labeled probes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume